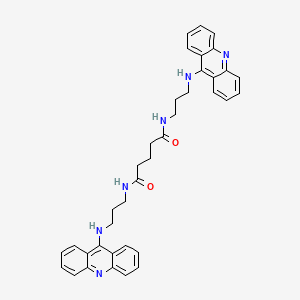
N,N'-Bis(3-(9-acridinylamino)propyl)pentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is a complex organic compound known for its unique structure and properties. This compound features two acridine moieties linked by a pentanediamide chain, making it a significant molecule in various scientific research fields, particularly in DNA intercalation studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide typically involves the reaction of acridine derivatives with a diamine linker. The process generally includes:
Formation of Acridine Derivatives: Acridine is reacted with appropriate reagents to introduce amino groups at specific positions.
Linking with Diamine: The acridine derivatives are then linked using a diamine such as pentanediamide under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for cost-effectiveness, yield, and safety. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the acridine moieties, affecting the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce halogen or alkyl groups .
Aplicaciones Científicas De Investigación
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide has several scientific research applications:
Chemistry: Used in studies of DNA intercalation and molecular recognition.
Biology: Investigated for its interactions with nucleic acids and potential as a molecular probe.
Medicine: Explored for its potential in anticancer therapies due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials and molecular sensors
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal structure and function of DNA, affecting processes such as replication and transcription. The molecular targets include DNA itself, and the pathways involved are those related to DNA metabolism and repair .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide: Similar structure but with a longer linker chain.
N-[3-(9-acridinylamino)propyl]-N,N-bis[6-(9-acridinylamino)hexyl]amine: Features different linking groups and chain lengths
Uniqueness
N,N’-Bis(3-(9-acridinylamino)propyl)pentanediamide is unique due to its specific linker length and the positioning of the acridine moieties, which confer distinct intercalation properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
98502-81-9 |
|---|---|
Fórmula molecular |
C37H38N6O2 |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
N,N'-bis[3-(acridin-9-ylamino)propyl]pentanediamide |
InChI |
InChI=1S/C37H38N6O2/c44-34(38-22-10-24-40-36-26-12-1-5-16-30(26)42-31-17-6-2-13-27(31)36)20-9-21-35(45)39-23-11-25-41-37-28-14-3-7-18-32(28)43-33-19-8-4-15-29(33)37/h1-8,12-19H,9-11,20-25H2,(H,38,44)(H,39,45)(H,40,42)(H,41,43) |
Clave InChI |
FCLPUOKUZXAGFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNC(=O)CCCC(=O)NCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

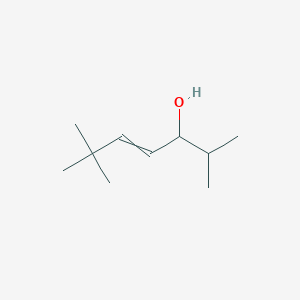
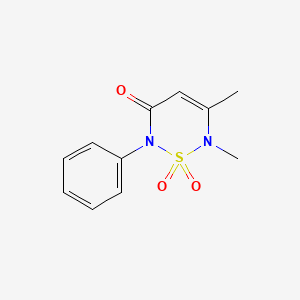
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
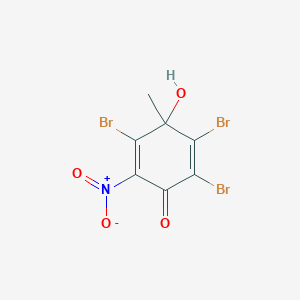
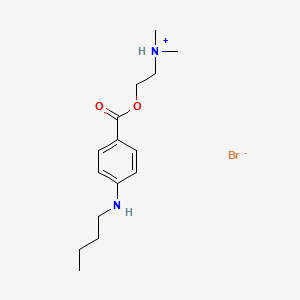
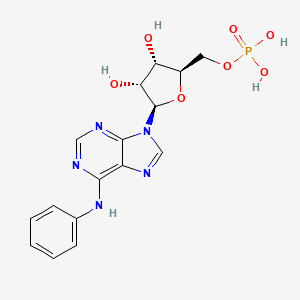
![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)


![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)


